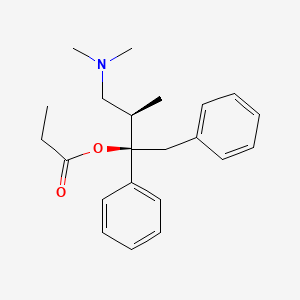

Propoxyphene, (R,R)-

Description

Contextualization within Synthetic Chemical Entities

Propoxyphene is classified as a synthetic opioid, belonging to the diphenylheptane derivative class of compounds. nih.gov It is structurally related to methadone. jacc.orgdrugbank.compharmacompass.com The synthesis of propoxyphene involves several chemical reactions, including a Friedel-Crafts acylation, a Mannich reaction, and a Grignard reaction, followed by esterification. wikipedia.org The racemic mixture, known as propoxyphene, contains four stereoisomers. chiralpedia.compharmgkb.org

The development of synthetic opioids like propoxyphene in the 20th century expanded the range of analgesic compounds available for research and potential therapeutic use. nih.gov Unlike naturally occurring opiates derived from the opium poppy, synthetic opioids are created through chemical synthesis in a laboratory setting. This allows for the modification of chemical structures to alter their properties.

Significance of Chirality and Stereoisomerism in Chemical Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and pharmacology. researchfloor.orgchiralpedia.com Molecules that are mirror images of each other are called enantiomers. nih.gov The presence of chiral centers in a molecule, as is the case with propoxyphene which has two, leads to the existence of multiple stereoisomers. wikipedia.orgchiralpedia.com

The different spatial arrangements of atoms in stereoisomers can lead to significant differences in their interactions with biological systems, which are themselves chiral. researchfloor.orgnih.gov This is because enzymes and receptors in the body are often stereoselective, meaning they will interact differently with each enantiomer of a chiral drug. nih.govrsc.org This can result in one enantiomer producing a desired therapeutic effect while the other may be less active, inactive, or even produce different or unwanted effects. nih.govntu.edu.sg

The case of propoxyphene is a classic example of this principle. The four stereoisomers of propoxyphene are not all pharmacologically identical. nih.gov The analgesic activity is primarily associated with the α-d-isomer, known as dextropropoxyphene. nih.govcapes.gov.br In contrast, its enantiomer, levopropoxyphene (B1675174), has been noted for its antitussive (cough suppressant) properties but lacks significant analgesic effects. wikipedia.orgchiralpedia.comnih.gov This highlights the critical importance of understanding and controlling stereochemistry in drug design and development. The U.S. Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the need to characterize the absolute stereochemistry of chiral compounds early in the drug development process. nih.gov

The distinct pharmacological profiles of propoxyphene's stereoisomers underscore the necessity of stereospecific synthesis or chiral separation techniques in producing enantiomerically pure compounds for targeted therapeutic applications. nih.gov This allows for the isolation of the desired isomer, maximizing its intended effect and minimizing potential off-target activities from other isomers.

Below is a table summarizing the key properties of the relevant stereoisomers of Propoxyphene.

| Property | Dextropropoxyphene | Levopropoxyphene |

| IUPAC Name | [(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate chiralpedia.comnih.gov | (2R,3S)-4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate wikipedia.org |

| Primary Activity | Analgesic chiralpedia.comnih.govnih.gov | Antitussive wikipedia.orgchiralpedia.comnih.gov |

| CAS Number | 469-62-5 nih.gov | 2338-37-6 wikipedia.org |

| Molecular Formula | C22H29NO2 nih.gov | C22H29NO2 wikipedia.org |

| Molar Mass | 339.47 g/mol nih.gov | 339.471 g/mol wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

745736-89-4 |

|---|---|

Molecular Formula |

C22H29NO2 |

Molecular Weight |

339.5 g/mol |

IUPAC Name |

[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate |

InChI |

InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/t18-,22-/m1/s1 |

InChI Key |

XLMALTXPSGQGBX-XMSQKQJNSA-N |

Isomeric SMILES |

CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C |

Canonical SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C |

Origin of Product |

United States |

Stereochemical Characterization and Elucidation of Propoxyphene, R,r

Absolute Configuration and Diastereomeric Relationships of the (R,R)-Isomer

The propoxyphene molecule's two asymmetric carbon atoms result in the existence of two pairs of enantiomers, which are designated as the α- and β-diastereomers. oup.comoup.comnih.gov Each diastereomeric pair consists of a dextrorotatory (+) and a levorotatory (-) enantiomer.

The absolute configuration of the stereocenters is defined using the Cahn-Ingold-Prelog (R/S) nomenclature system. wikipedia.org The (R,R)-isomer of propoxyphene is more formally named [(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate. nih.gov This isomer is also known as l-propoxyphene, indicating its levorotatory nature. nih.gov

The four stereoisomers of propoxyphene are:

(2S,3R)-propoxyphene: This is the α-d-propoxyphene (dextropropoxyphene), known for its analgesic properties. oup.comacs.org

(2R,3S)-propoxyphene: This is the enantiomer of α-d-propoxyphene, known as α-l-propoxyphene (levopropoxyphene), which possesses antitussive properties. chiralpedia.comoup.com

(2R,3R)-propoxyphene: This is one of the β-isomers. oup.comoup.comnih.gov

(2S,3S)-propoxyphene: This is the enantiomer of the (2R,3R)-isomer, completing the β-diastereomeric pair.

The α-isomers ((2S,3R) and (2R,3S)) are diastereomers of the β-isomers ((2R,3R) and (2S,3S)). Within each pair, the two isomers are enantiomers of each other. oup.com The β-isomers are reported to have no significant physiological effect. oup.com

| Isomer Name | Absolute Configuration | Common Name | Relationship to (R,R)-Isomer |

| α-d-propoxyphene | (2S,3R) | Dextropropoxyphene | Diastereomer |

| α-l-propoxyphene | (2R,3S) | Levopropoxyphene (B1675174) | Diastereomer |

| β-propoxyphene | (2R,3R) | l-Propoxyphene | The compound itself |

| β-propoxyphene | (2S,3S) | Enantiomer |

Analytical Methodologies for Stereoisomer Differentiation

The separation and identification of propoxyphene stereoisomers are crucial for research and quality control. Due to their identical chemical formula and connectivity, specialized analytical techniques are required to differentiate them.

Chiral Chromatography

Chiral chromatography is a primary method for separating enantiomers and diastereomers of propoxyphene.

High-Performance Liquid Chromatography (HPLC): HPLC methods have been successfully developed to separate the α and β diastereomers of propoxyphene. oup.comoup.comnih.govresearchgate.net For the more challenging separation of enantiomers, chiral stationary phases (CSPs) are employed. humanjournals.comresearchgate.net For instance, a Chiralcel OD column has been used for the separation of propoxyphene and its metabolite enantiomers. researchgate.net Vancomycin-based CSPs have also shown effectiveness in separating propoxyphene enantiomers. nih.gov The choice of mobile phase composition is critical for achieving optimal separation. nih.gov

Gas Chromatography (GC): Chiral GC, often utilizing cyclodextrin-based capillary columns, can also resolve enantiomers of chiral compounds like propoxyphene. researchgate.net Another approach in GC is the use of a chiral derivatizing reagent to convert the enantiomers into diastereomeric derivatives, which can then be separated on a standard achiral column. researchgate.net

Capillary Electrophoresis (CE)

Capillary electrophoresis has emerged as a powerful technique for chiral separations, offering high efficiency and rapid analysis times. researchgate.netunion.edu For propoxyphene, neutral cyclodextrins are used as chiral selectors in the background electrolyte. researchgate.netresearchgate.net These cyclodextrins form transient inclusion complexes with the propoxyphene enantiomers, leading to differences in their electrophoretic mobility and enabling their separation. researchgate.net This method provides a baseline separation of the enantiomers in a significantly shorter time compared to some other techniques. researchgate.net

Polarimetry

Polarimetry is a classical technique used to distinguish between enantiomers based on their ability to rotate the plane of polarized light. Enantiomers rotate light by equal amounts but in opposite directions. scribd.com The dextrorotatory (+) isomer rotates light to the right (clockwise), while the levorotatory (-) isomer rotates it to the left (counter-clockwise). derangedphysiology.com The specific rotation is a characteristic physical property of a chiral compound. For example, the napsylate salt of propoxyphene has a specific rotation value that is dependent on the concentration of the solution being measured. researchgate.net While polarimetry can differentiate between d- and l-isomers, it cannot separate them and is typically used to characterize an already purified enantiomer.

| Analytical Method | Principle of Separation/Differentiation | Application to Propoxyphene |

| Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase (CSP). humanjournals.com | Separation of all four stereoisomers, including the (R,R)-isomer. researchgate.netnih.gov |

| Chiral GC | Separation based on differential partitioning between a mobile gas phase and a chiral stationary phase, or after conversion to diastereomers. researchgate.net | Resolution of enantiomers. researchgate.net |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field due to interaction with a chiral selector (e.g., cyclodextrins) in the buffer. researchgate.net | Rapid and efficient baseline separation of enantiomers. researchgate.net |

| Polarimetry | Measurement of the angle of rotation of plane-polarized light as it passes through a solution of a chiral substance. scribd.com | Differentiation of dextro (+) and levo (-) enantiomers. researchgate.net |

Synthetic Methodologies and Stereoselective Synthesis of Propoxyphene, R,r

Historical and Contemporary Approaches to Stereoselective Synthesis of the (R,R)-Isomer

Historically, the synthesis of dextropropoxyphene involved the preparation of a racemic mixture followed by resolution. The initial synthesis of racemic propoxyphene, reported in 1953, involved a multi-stage process that included a Grignard reaction to produce a mixture of amino alcohol diastereomers, which then required separation. googleapis.com An early resolution method focused on the carbinol precursor, α-dl-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol. googleapis.com This racemic intermediate was separated by fractional crystallization of its d-camphorsulfonic acid salt, after which the desired α-d-hydrochloride was acylated to yield the final product. googleapis.comallfordrugs.com

More contemporary and stereoselective approaches have been developed to improve efficiency and yield. A significant advancement involves the resolution of an earlier intermediate, the aminoketone β-dimethylamino-α-methylpropiophenone. googleapis.comgoogle.com This racemic aminoketone is resolved using dibenzoyl tartrate salts. allfordrugs.comgoogle.com Specifically, the use of dibenzoyl-(-)-tartaric acid allows for the selective crystallization of the salt containing the (-)-isomer of the aminoketone. allfordrugs.comgoogle.com This optically active ketone is then used in a subsequent Grignard reaction with benzylmagnesium chloride, which proceeds stereoselectively to yield the desired (+) or (d) isomer of the carbinol precursor, α-1,2-diphenyl-3-methyl-4-dimethylamino-2-butanol (also known as d-oxyphene). google.com This method, which introduces stereochemical control at an earlier stage, represents a more targeted and efficient pathway to the (R,R)-isomer.

Identification of Key Intermediates and Precursors in Stereospecific Pathways

The stereospecific synthesis of (R,R)-Propoxyphene relies on a sequence of well-defined chemical intermediates and precursors. The process generally begins with the formation of a propiophenone (B1677668) derivative, which serves as the foundational scaffold.

The key steps and intermediates are:

β-Dimethylaminobutyrophenone: This aminoketone is a critical early-stage intermediate. It is prepared through methods such as the addition of dimethylamine (B145610) to phenylpropenyl ketone. googleapis.comgpatindia.com

(-)-β-Dimethylamino-α-methylpropiophenone: In stereoselective pathways, the racemic aminoketone is resolved to isolate this specific levorotatory enantiomer, which is the direct precursor for the next key reaction. allfordrugs.comgoogle.com

Benzylmagnesium chloride: This Grignard reagent is essential for the formation of the carbon skeleton, reacting with the aminoketone to introduce a benzyl (B1604629) group and create a tertiary alcohol. google.comgpatindia.com

α-d-4-Dimethylamino-1,2-diphenyl-3-methyl-2-butanol (d-oxyphene): This is the immediate carbinol precursor to dextropropoxyphene. allfordrugs.comgoogle.com It is the product of the stereoselective Grignard reaction between the resolved (-)-aminoketone and benzylmagnesium chloride. google.com

Propionic Anhydride (B1165640): This acylating agent is used in the final step to esterify the hydroxyl group of d-oxyphene, forming the propionate (B1217596) ester of the final compound. allfordrugs.comgoogle.com

| Precursor/Intermediate | Role in Synthesis | Reference |

|---|---|---|

| Propiophenone | Initial starting material scaffold | |

| β-Dimethylamino-α-methylpropiophenone | Key aminoketone intermediate, subject to chiral resolution | googleapis.comgoogle.com |

| Benzylmagnesium chloride | Grignard reagent for carbon skeleton extension | google.comgpatindia.com |

| α-d-4-Dimethylamino-1,2-diphenyl-3-methyl-2-butanol (d-oxyphene) | Optically active carbinol precursor to the final product | allfordrugs.comgoogle.com |

| Propionic Anhydride | Acylating agent for final esterification | allfordrugs.comgoogle.com |

Optimization of Reaction Conditions and Yields in Chiral Synthesis

Significant research has focused on optimizing the final acylation step of the d-oxyphene precursor to maximize the yield and purity of (R,R)-Propoxyphene. Early methods involved acylating the carbinol precursor with propionic anhydride using amine catalysts such as triethylamine (B128534) or pyridine. googleapis.comallfordrugs.com Subsequent developments explored the use of propionyl chloride with thionyl chloride in a dichloromethane (B109758) solvent, which improved yields to approximately 76% but required the use of a toxic additive and chlorinated solvents. allfordrugs.com

A key optimization was the development of a method for acylating d-oxyphene with propionic anhydride without the need for an additional solvent. google.com It was discovered that d-oxyphene is sufficiently soluble in propionic anhydride to react directly. google.com This process is less exothermic than anticipated, allowing for effective temperature control without a diluting solvent. google.com While catalysts can be employed to increase the reaction rate, the synthesis can proceed within acceptable time frames without them. google.com

For purification, the reaction is quenched by adding water or, preferably, a mixture of ethanol (B145695) and water. google.com The ethanol-water mixture enhances the purity of the final product by helping to keep minor impurities dissolved, potentially through the formation of ethyl propionate which may act as a better solvent for these impurities. google.com The d-propoxyphene free base is then precipitated by raising the pH with a water-soluble base. google.com This optimized, solvent-free acylation process has achieved high yields, with reports of a 94.5% total yield of the final salt and recovered free base. google.com

| Acylation Method | Reagents | Solvent/Catalyst | Reported Yield | Notes | Reference |

|---|---|---|---|---|---|

| Historical Method | Propionic anhydride | Triethylamine or Pyridine | Not specified | Standard acylation with amine catalyst | googleapis.comallfordrugs.com |

| Acid Chloride Method | Propionyl chloride | Thionyl chloride, Dichloromethane | ~76% | Requires toxic additive and chlorinated solvent | allfordrugs.com |

| Optimized Solvent-Free Method | Propionic anhydride | None (reaction is solvent-free) | Up to 94.5% | Reduced environmental impact; high purity achieved with ethanol/water quench | google.com |

Enantiomeric Resolution Techniques Applied to Propoxyphene Precursors

The production of enantiomerically pure (R,R)-Propoxyphene is critically dependent on effective chiral resolution techniques. Two primary strategies have been employed, targeting different intermediates in the synthetic pathway.

The first, an earlier method, involves the resolution of the diastereomeric amino alcohol precursor, α-dl-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol. googleapis.com This separation is accomplished through fractional crystallization. By forming a salt with a chiral resolving agent, specifically d-camphorsulfonic acid, the different diastereomeric salts exhibit varying solubilities, allowing for their separation. googleapis.comallfordrugs.com

A more advanced and widely adopted strategy focuses on resolving the aminoketone precursor, racemic β-dimethylamino-α-methylpropiophenone, at an earlier stage of the synthesis. google.com This resolution is achieved by crystallization of its dibenzoyl tartrate salts from an acetone (B3395972) solution. allfordrugs.comgoogle.com The choice of the tartaric acid enantiomer is crucial for isolating the desired precursor:

Dibenzoyl-(-)-tartaric acid is used to form an insoluble salt with (-)-β-dimethylamino-α-methylpropiophenone , which is the required precursor for the synthesis of the (R,R)-isomer of propoxyphene. allfordrugs.comgoogle.com

Conversely, using dibenzoyl-(+)-tartaric acid yields the insoluble salt of the (+)-aminoketone isomer. allfordrugs.comgoogle.com

| Target Intermediate for Resolution | Technique | Chiral Resolving Agent | Outcome | Reference |

|---|---|---|---|---|

| α-dl-4-Dimethylamino-1,2-diphenyl-3-methyl-2-butanol (Carbinol) | Fractional Crystallization | d-Camphorsulfonic acid | Separation of diastereomeric salts | googleapis.comallfordrugs.com |

| Racemic β-dimethylamino-α-methylpropiophenone (Aminoketone) | Crystallization of Diastereomeric Salts | Dibenzoyl-(-)-tartaric acid | Isolation of the (-)-aminoketone precursor for (R,R)-Propoxyphene | allfordrugs.comgoogle.com |

Chemical Derivatization Strategies for Synthetic Research

Chemical derivatization of propoxyphene and its precursors has been employed for various research purposes, including the development of analytical tools and the synthesis of related compounds.

One significant application is in the field of immunoassays. For the development of an assay to detect propoxyphene and its metabolite norpropoxyphene (B1213060), a derivative known as "propoxyphene active ester" was synthesized. nih.govacs.org This active ester served as a key intermediate to prepare a propoxyphene immunogen by covalently linking it to a carrier protein, Bovine Thyroglobulin. nih.govacs.org This immunogen was then used to generate specific antibodies. To improve the stability of the reagents used in the immunoassay, a more stable active ester was created by introducing an aminomethyl benzoate (B1203000) spacer into the propoxyphene derivative. nih.gov

Derivatization has also been used to synthesize and study metabolites of propoxyphene. For instance, two minor metabolites, the di-N-demethylated and a cyclized oxazine (B8389632) metabolite, were prepared through a degradative synthetic route starting from (+)-propoxyphene itself. nih.gov

Furthermore, the non-esterified alcohol precursor of propoxyphene, known as darvon alcohol, has been repurposed as a chiral reagent in other areas of organic synthesis. wikipedia.org This intermediate has been utilized as a stoichiometric chiral reagent for asymmetric carbonyl reduction reactions involving aluminium hydride reagents, demonstrating the utility of synthetic intermediates beyond their primary pathway. wikipedia.org

Molecular Pharmacology and Receptor Interaction Mechanisms of Propoxyphene, R,r

Ligand-Receptor Binding Kinetics and Affinity (in vitro Studies)

In vitro studies have characterized the binding profile of dextropropoxyphene across various opioid receptor subtypes, revealing its nature as a weak agonist. drugbank.comcapes.gov.br

Dextropropoxyphene demonstrates binding affinity for the mu (OP3), delta (OP2), and kappa (OP1) opioid receptors. drugbank.com It acts as a weak agonist at these receptors, with a primary affinity for the mu-opioid receptor (MOR or OP3). drugbank.comzenodo.org Competitive binding assays using cell membrane preparations that express the recombinant human mu-opioid receptor have been employed to determine its binding affinity (Ki). In one such study, dextropropoxyphene was categorized among opioids with a Ki value greater than 100 nM. zenodo.orgresearchgate.net Another study using molecular docking predicted that propoxyphene would bind less strongly than other assessed fentanyl congeners. nih.gov

Table 1: Binding Affinity of Dextropropoxyphene for the Mu-Opioid Receptor (OP3)

| Compound | Receptor | Assay System | Ki Value |

|---|---|---|---|

| Dextropropoxyphene | Human Mu-Opioid Receptor (recombinant) | Cell Membrane Preparation | > 100 nM zenodo.orgresearchgate.net |

Opioid receptors, including OP1, OP2, and OP3, are G-protein coupled receptors (GPCRs). tg.org.auwikipedia.org The binding of an agonist like dextropropoxyphene to these receptors initiates a conformational change, leading to the activation of associated intracellular G-proteins. drugbank.comwikipedia.org This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the G-protein complex. drugbank.com

The activated G-protein then modulates the activity of effector systems. A primary target is the enzyme adenylyl cyclase. tg.org.auebi.ac.uk By inhibiting adenylyl cyclase, the opioid receptor activation leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). drugbank.comebi.ac.uk This reduction in cAMP levels is a key step in the signal transduction pathway that ultimately mediates the pharmacological effects of the opioid. drugbank.com The modulation of GPCR signaling by ligands can be complex, involving factors like allosteric modulators and biased agonism, which can influence specific downstream pathways. mdpi.comfrontiersin.org

Mechanisms of Neurotransmitter Release Inhibition at the Molecular Level

The primary mechanism by which opioids exert their effects in the nervous system is through the presynaptic inhibition of neurotransmitter release. tg.org.au This inhibition is a direct consequence of the GPCR signaling cascade and ion channel modulation initiated by opioid receptor activation. drugbank.com

Upon binding of dextropropoxyphene to presynaptic opioid receptors, two main events occur:

Closure of N-type voltage-gated calcium channels : This action is predominantly associated with OP2 receptor agonism and reduces the influx of calcium into the presynaptic terminal, a critical step for neurotransmitter vesicle fusion and release. drugbank.com

Opening of calcium-dependent inwardly rectifying potassium channels : This effect is mainly mediated by OP1 and OP3 receptor agonism. The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. drugbank.com

The combination of decreased calcium influx and membrane hyperpolarization significantly inhibits the release of a variety of nociceptive and other neurotransmitters, including Substance P, GABA, dopamine, acetylcholine, and noradrenaline. drugbank.com Opioids also inhibit the release of hormones such as vasopressin, somatostatin, insulin, and glucagon (B607659) through similar mechanisms. drugbank.com

Non-Opioid Receptor Interactions (e.g., Non-Competitive NMDA Receptor Inhibition)

Research has demonstrated that Dextropropoxyphene is a weak, non-competitive antagonist at the NMDA receptor. painphysicianjournal.comnih.gov In vitro studies were conducted to explore the affinity of various opioids for the NMDA receptor. Among the tested compounds, which included codeine, etorphine, fentanyl, and morphine, only dextropropoxyphene showed significant activity in a [3H]MK-801 binding assay, which is used to identify non-competitive NMDA antagonists. nih.gov

Further investigation into this mechanism in rat cortical wedge preparations confirmed the non-competitive nature of this antagonism. nih.gov The analysis yielded specific inhibitory concentrations, highlighting the compound's direct interaction with the NMDA receptor complex. nih.gov

The primary metabolite of propoxyphene, norpropoxyphene (B1213060), also exhibits non-opioid receptor activity. wikipedia.org It functions as a blocker of sodium and potassium channels, an interaction responsible for its notable cardiotoxicity. wikipedia.org

Table 1: In Vitro NMDA Receptor Antagonist Activity of Dextropropoxyphene

This table summarizes the key findings from in vitro assays characterizing the non-competitive NMDA antagonist activity of Dextropropoxyphene.

| Assay Type | Preparation | Parameter | Value | Reference |

| Radioligand Binding | [3H]MK-801 Binding Assay | IC₅₀ | 5 µM | nih.gov |

| Functional Inhibition | Rat Cortical Wedge | IC₅₀ | 190 µM | nih.gov |

| Functional Inhibition | Rat Cortical Wedge | Hill Slope | 0.8 | nih.gov |

Structure Activity Relationship Sar Studies of Propoxyphene, R,r and Its Analogs

Identification of Pharmacophoric Features for Receptor Binding

Propoxyphene, structurally similar to methadone, exerts its analgesic effects by acting as a weak agonist at opioid receptors in the central nervous system (CNS), primarily the mu-opioid receptor (MOR). drugbank.compnas.org Key pharmacophoric features essential for its binding to opioid receptors include:

Aromatic Rings: The two phenyl groups are crucial for receptor interaction. One phenyl group is thought to interact with a hydrophobic pocket in the receptor. pnas.org

Basic Nitrogen: The dimethylamino group, which is protonated at physiological pH, forms a critical ionic interaction with an anionic site on the receptor. nih.gov

Studies on various opioids have identified common structural motifs necessary for analgesic activity. For non-phenanthrene opioids like propoxyphene, the presence of these key features allows them to bind to the opioid receptor, albeit with lower affinity compared to potent opioids like morphine. nih.gov Molecular docking studies have further elucidated the binding modes of propoxyphene and its analogs, highlighting the importance of the spatial arrangement of these functional groups for effective receptor engagement. nih.govresearchgate.net

Table 1: Key Pharmacophoric Features of Propoxyphene for Opioid Receptor Binding

| Feature | Role in Receptor Binding |

| Two Phenyl Groups | Hydrophobic interactions with the receptor pocket. |

| Basic Nitrogen (Dimethylamino group) | Forms an ionic bond with an anionic site on the receptor. |

| Propionate (B1217596) Ester | Contributes to lipophilicity and potential hydrogen bonding. |

Influence of Stereochemistry on Molecular Activity and Selectivity

The stereochemistry of propoxyphene is a critical determinant of its pharmacological activity and receptor selectivity. The molecule has two chiral centers, leading to four possible stereoisomers. chiralpedia.com

The analgesic activity is almost exclusively attributed to the (+)-α-diastereomer, dextropropoxyphene, which has the (2S,3R) configuration. ntu.edu.sgdrugbank.com Its enantiomer, levopropoxyphene (B1675174) or (2R,3S)-propoxyphene, is largely devoid of analgesic effects but possesses antitussive (cough suppressant) properties. ntu.edu.sgwikipedia.org This striking difference in activity between enantiomers highlights the stereospecificity of the opioid receptor.

The other pair of diastereomers, the β-isomers, have significantly less to no analgesic activity. This underscores the importance of the specific three-dimensional arrangement of the pharmacophoric groups for effective interaction with the opioid receptor. The relative orientation of the phenyl groups, the dimethylamino group, and the ester function in the (2S,3R) configuration provides the optimal geometry for binding to the mu-opioid receptor and eliciting an analgesic response. rsc.org

In vitro binding assays have shown that dextropropoxyphene has a higher affinity for opioid receptors compared to its other stereoisomers. nih.gov The distinct pharmacological profiles of the propoxyphene enantiomers have led to their different clinical applications, with dextropropoxyphene used for pain relief and levopropoxyphene as a cough suppressant. chiralpedia.comntu.edu.sg

Table 2: Influence of Propoxyphene Stereoisomers on Biological Activity

| Stereoisomer | Configuration | Primary Biological Activity |

| Dextropropoxyphene | (2S,3R) | Analgesic ntu.edu.sgdrugbank.com |

| Levopropoxyphene | (2R,3S) | Antitussive ntu.edu.sgwikipedia.org |

| β-diastereomers | (2S,3S) and (2R,3R) | Minimal to no analgesic activity |

Correlation between Chemical Structure and Metabolic Stability

The metabolic stability of propoxyphene is significantly influenced by its chemical structure. The primary route of metabolism is N-demethylation, mediated mainly by the cytochrome P450 enzyme CYP3A4, to form its major active metabolite, norpropoxyphene (B1213060). fda.govpharmgkb.org

Norpropoxyphene itself is further metabolized through various pathways, including hydroxylation and glucuronidation. psu.edu The stability of norpropoxyphene is a concern as it has a longer half-life than propoxyphene (30-36 hours for norpropoxyphene versus 6-12 hours for propoxyphene) and can accumulate with repeated dosing. fda.govwikipedia.org This accumulation is associated with cardiac toxicity due to its effects on sodium and potassium channels. wikipedia.org

Structural modifications to the propoxyphene molecule can alter its metabolic profile. For instance, changes to the N-dimethylamino group could potentially hinder N-demethylation, leading to a different metabolic pathway and potentially altered efficacy and toxicity. Similarly, modifications to the phenyl rings or the ester group could influence the rate of metabolism and the formation of various metabolites. psu.edu The chemical structure also influences the formation of other minor metabolites, such as a dehydrated rearrangement product of norpropoxyphene, which has been detected in urine. oup.com

Table 3: Metabolism of Propoxyphene

| Compound | Primary Metabolic Pathway | Key Enzyme | Major Metabolite |

| Propoxyphene | N-demethylation | CYP3A4 fda.govpharmgkb.org | Norpropoxyphene fda.govpharmgkb.org |

| Norpropoxyphene | Hydroxylation, Glucuronidation | Various | Hydroxylated and glucuronidated conjugates psu.edu |

Rational Design of Propoxyphene Analogs for Chemical Probe Development

The development of chemical probes from the propoxyphene scaffold has been an area of interest for studying opioid receptor function and for developing new therapeutic agents. Rational design of propoxyphene analogs involves modifying its structure to enhance affinity, selectivity, and/or to introduce functionalities suitable for probing biological systems. nih.gov

One approach has been the synthesis of derivatives where the propionate ester is modified. For example, the synthesis of a propoxyphene active ester was used as an intermediate to prepare an immunogen for generating antibodies with good cross-reactivity to propoxyphene and its metabolites. nih.gov This demonstrates how rational chemical modification can lead to tools for developing immunoassays.

Another strategy involves altering the substituents on the phenyl rings or the nitrogen atom to explore the SAR and to develop analogs with improved properties. The goal of such modifications could be to increase affinity for a specific opioid receptor subtype or to reduce the formation of toxic metabolites like norpropoxyphene. nih.gov

The design of fluorescently labeled propoxyphene analogs could also serve as valuable chemical probes. By attaching a fluorophore to a part of the molecule that does not interfere with receptor binding, these probes could be used to visualize opioid receptor distribution and dynamics in living cells. rsc.org The principles of rational drug design, including the use of pharmacophore models and computational methods, can guide the synthesis of such probes to ensure they retain high affinity and selectivity for their target. acs.orgdokumen.pub

Chemical Metabolism and Biotransformation of Propoxyphene, R,r

Cytochrome P450 Enzyme-Mediated N-Demethylation to Norpropoxyphene (B1213060)

The principal metabolic transformation of (R,R)-propoxyphene is its N-demethylation to form the active metabolite, norpropoxyphene. This reaction is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system located in the liver.

Extensive research has identified CYP3A4 as the primary enzyme responsible for the N-demethylation of propoxyphene. fda.gov This is considered the major metabolic pathway for the compound. In vitro studies using human liver microsomes have demonstrated that CYP3A4 is the main catalyst in the conversion of dextropropoxyphene to nordextropropoxyphene.

The CYP3A5 isozyme also plays a significant role in the metabolism of propoxyphene. Although sharing a high degree of sequence homology with CYP3A4, CYP3A5 exhibits different enzymatic characteristics and contributes to the inter-individual variability observed in propoxyphene metabolism. drugbank.com Genetic polymorphisms in the CYP3A5 gene can influence the disposition of propoxyphene.

The involvement of the CYP2D6 isozyme in the metabolism of propoxyphene has been a subject of investigation. Studies have shown that there is a lack of significant involvement of CYP2D6 as a substrate in the N-demethylation of dextropropoxyphene. Research comparing extensive metabolizers (EM) and poor metabolizers (PM) of CYP2D6 found no apparent difference in the pharmacokinetics of dextropropoxyphene and nordextropropoxyphene, further indicating that it is not a major metabolic pathway for this enzyme.

While not a primary substrate, propoxyphene has been shown to be a competitive inhibitor of CYP2D6. This inhibition can lead to clinically significant drug-drug interactions when co-administered with other drugs that are metabolized by CYP2D6.

| Enzyme | Role in Propoxyphene Metabolism | Key Findings |

| CYP3A4 | Major enzyme in N-demethylation | Predominantly catalyzes the formation of norpropoxyphene. |

| CYP3A5 | Contributor to N-demethylation | Genetic variants can alter propoxyphene disposition. |

| CYP2D6 | Not a significant substrate | Propoxyphene acts as a competitive inhibitor of this enzyme. |

Elucidation of Minor Metabolic Pathways: Ring Hydroxylation and Glucuronide Formation

Aromatic hydroxylation is a common phase I metabolic reaction for many compounds containing phenyl groups. iunajaf.edu.iq This process involves the introduction of a hydroxyl group onto the aromatic ring, typically leading to more polar metabolites that can be more readily excreted. nih.govpharmaxchange.info For propoxyphene, this results in the formation of hydroxylated metabolites.

Glucuronidation is a phase II metabolic process that involves the conjugation of glucuronic acid to a substrate, significantly increasing its water solubility and facilitating its excretion from the body. researchgate.net This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov Both propoxyphene and its metabolites, including norpropoxyphene, can undergo glucuronidation. nih.gov The resulting glucuronide conjugates are then eliminated, primarily in the urine. nih.gov

Chemical Characterization and Identification of Propoxyphene Metabolites

The identification and characterization of (R,R)-propoxyphene and its metabolites in biological samples are essential for understanding its metabolic profile. Various analytical techniques have been employed for this purpose.

The major metabolite, norpropoxyphene, has been extensively studied. nih.gov In addition to norpropoxyphene, other minor metabolites have been identified, including a di-N-demethylated metabolite and a cyclized oxazine (B8389632) metabolite. nih.gov

A significant challenge in the analysis of propoxyphene metabolites is the instability of norpropoxyphene, which can undergo dehydration and rearrangement to form a dehydrated rearrangement product. nih.govsemanticscholar.orgresearchgate.net This instability necessitates careful consideration of analytical methods to ensure accurate quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has proven effective in distinguishing between norpropoxyphene and its dehydrated rearrangement product. nih.govsemanticscholar.orgresearchgate.net

| Analytical Technique | Application in Propoxyphene Metabolite Analysis |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of propoxyphene and norpropoxyphene in postmortem specimens. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for the determination of propoxyphene and norpropoxyphene in biological fluids, though can be challenging due to the instability of norpropoxyphene. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive and specific method for the simultaneous analysis of propoxyphene and its metabolites, including the ability to distinguish unstable metabolites. agilent.com |

| Enzyme Immunoassay | A screening method for the detection of propoxyphene in urine. thermofisher.com |

Advanced Analytical Chemistry Techniques for R,r Propoxyphene Analysis

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) stands as a cornerstone technique for the analysis of (R,R)-propoxyphene due to its versatility, precision, and the availability of automated systems. researchgate.netopenaccessjournals.com It allows for the efficient separation, identification, and quantification of propoxyphene and its metabolites from complex matrices. nih.govopenaccessjournals.com

Reversed-Phase HPLC for Separation and Quantitation

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of (R,R)-propoxyphene. nih.govlibretexts.org In this technique, a nonpolar stationary phase, typically a C8 or C18 hydrocarbon chain bonded to silica, is used in conjunction with a polar mobile phase. libretexts.org The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds like propoxyphene are retained longer on the column. libretexts.org

A sensitive and specific HPLC procedure has been developed for the determination of propoxyphene and its major metabolite, norpropoxyphene (B1213060), in plasma and breast milk. nih.gov This method utilizes a C18 reversed-phase analytical column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a dilute sulfuric acid solution (1:1). nih.gov This methodology demonstrates a sensitivity of 20 ng/mL using a 1 mL sample of plasma or milk, with a within-run coefficient of variation ranging from 6.2% to 8.9%. nih.gov For the analysis of polar compounds like L-Dopa, which can be challenging with RP-HPLC, a strongly acidic aqueous solution has proven effective as an extraction solvent to ensure stability. mdpi.com

The composition of the mobile phase is a critical parameter in optimizing the separation. For instance, a mobile phase of 98:2 (v/v) 50 mM phosphate (B84403) buffer (pH 3.0) to acetonitrile has been used for the separation of combination drug products. researchgate.net The pH of the mobile phase must be carefully controlled, typically below 7.5, to prevent the hydrolysis of the silica-based stationary phase. libretexts.org

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | C18 reversed-phase column | nih.gov |

| Mobile Phase | Acetonitrile: 0.002 M H2SO4 (1:1) | nih.gov |

| Sensitivity | 20 ng/mL in plasma/milk | nih.gov |

| Precision (CV%) | 6.2 - 8.9% | nih.gov |

Application of Diode Array and UV Detection in HPLC

Diode Array Detection (DAD) and Ultraviolet (UV) detection are powerful tools used in conjunction with HPLC for the identification and quantification of (R,R)-propoxyphene. scioninstruments.commeasurlabs.com A DAD, also known as a Photo Diode Array (PDA), can acquire a complete UV-Vis spectrum of the analyte as it elutes from the column, providing detailed spectral information that aids in compound identification and peak purity assessment. scioninstruments.compan.olsztyn.pl This is particularly advantageous for analyzing complex mixtures. scioninstruments.com

UV detectors, on the other hand, measure the absorbance at a single or a few specific wavelengths. measurlabs.com For propoxyphene analysis, detection is often performed at specific wavelengths where the compound exhibits significant absorbance. For instance, a variable-wavelength detector set at 205 nm has been used for the determination of propoxyphene and norpropoxyphene. nih.gov In another application, propoxyphene related substances are measured at 210 nm. researchgate.net For combination products containing acetaminophen (B1664979), wavelength switching can be employed, starting at 280 nm for acetaminophen and then switching to 210 nm for propoxyphene. researchgate.net

The use of on-line post-column photochemical derivatization in combination with DAD can further enhance the performance of HPLC methods for analgesic compounds. nih.gov This involves subjecting the column effluent to UV irradiation, which can induce characteristic spectral modifications useful for unambiguous identification. nih.gov

| Analyte/Application | Detection Wavelength (nm) | Reference |

|---|---|---|

| Propoxyphene and Norpropoxyphene | 205 | nih.gov |

| Propoxyphene Related Substances | 210 | researchgate.net |

| Propoxyphene in combination with Acetaminophen | 210 (after switching from 280) | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Definitive Confirmation and Identification

Gas chromatography-mass spectrometry (GC-MS) is considered the gold standard for the definitive confirmation and identification of (R,R)-propoxyphene and its metabolites in biological samples. roche.comtestcatalog.org This technique combines the powerful separation capabilities of gas chromatography with the highly specific detection and identification provided by mass spectrometry. nih.govmdpi.com

In a typical GC-MS workflow for propoxyphene analysis, the drug is first extracted from the sample matrix, such as urine. nih.govwardelab.com The extract is then introduced into the gas chromatograph, where it is vaporized and separated based on its volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for unambiguous identification and quantification. nih.gov

GC-MS is often used as a confirmatory method following a preliminary screening test, such as an immunoassay. roche.comtestcatalog.org For instance, if a urine screen for propoxyphene is positive at a certain cutoff concentration (e.g., ≥ 300 ng/mL), GC-MS is used to confirm the presence of the parent drug and its major metabolite, norpropoxyphene. testcatalog.org A validated GC-MS method for the simultaneous determination of propoxyphene and other opioids in human plasma has demonstrated a linearity range of 25-1000 ng/mL for all analytes, with a lower limit of quantification of 25 ng/mL. researchgate.net

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods offer a simpler and more accessible alternative for the quantitative determination of (R,R)-propoxyphene, particularly when advanced chromatographic instrumentation is unavailable. researchgate.netlatamjpharm.org These methods are based on measuring the absorbance of light by the analyte at a specific wavelength. longdom.org

One sensitive and specific UV spectrophotometric method involves the acid hydrolysis of propoxyphene. nih.gov This process converts the propionate (B1217596) ester to a product with a much higher absorptivity, and the absorbance is measured at 254 nm. nih.gov The relationship between the concentration of propoxyphene and the absorbance of the reaction product is linear over a range of 0 to 50 µg/mL. nih.gov Further irradiation of the acid-hydrolyzed compound can increase the absorbance to about 80 times that of the original propoxyphene, enhancing the sensitivity of the method. nih.gov

Development and Application of Microparticle-Based Immunoassays for Chemical Detection

Microparticle-based immunoassays have been developed for the rapid and sensitive detection of (R,R)-propoxyphene and its metabolites in biological fluids like urine. acs.orgnih.gov These assays are based on the principle of competitive binding, where the drug in the sample competes with a drug-labeled microparticle for a limited number of antibody binding sites. acs.org

One such immunoassay is based on the Kinetic Interaction of Microparticles in Solution (KIMS). acs.orgnih.gov In this system, antibodies are generated that demonstrate good cross-reactivity to both d-propoxyphene and its major metabolite, d-norpropoxyphene. acs.orgnih.gov The development of a stable active ester has been crucial for the successful implementation of this immunoassay. acs.orgnih.gov These immunoassays are designed to detect both the parent drug and its metabolites, which is important as norpropoxyphene is often found in higher concentrations in urine. acs.orgnih.gov A study comparing an online immunoassay to the EMIT II assay and GC-MS found that the online immunoassay had increased sensitivity due to higher cross-reactivity with norpropoxyphene. nih.gov

| Immunoassay | Principle | Key Feature | Reference |

|---|---|---|---|

| OnLine Immunoassay | Kinetic Interaction of Microparticles in Solution (KIMS) | Higher cross-reactivity with norpropoxyphene (77%) | nih.gov |

| EMIT II | Enzyme Multiplied Immunoassay Technique | Lower cross-reactivity with norpropoxyphene (7%) | nih.gov |

Optimization of Sample Preparation Techniques in Analytical Chemistry

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of (R,R)-propoxyphene, as it aims to remove interfering matrix components and enrich the analyte of interest. researchgate.netresearchgate.net The choice of sample preparation technique depends on the analytical method to be used and the nature of the sample matrix. numberanalytics.com

Commonly used techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. researchgate.netdiva-portal.org For HPLC analysis, sample preparation may involve grinding and homogenization, followed by extraction using a solvent or SPE, and then filtration or centrifugation to remove impurities. numberanalytics.com The extract may then be concentrated and reconstituted in a solvent compatible with the HPLC mobile phase. numberanalytics.com

For GC-MS analysis, SPE is a widely used technique for extracting drugs from urine samples. nih.govmdpi.com Bond Elut Certify columns, for example, are used for the extraction of a range of drugs of misuse. nih.gov The optimization of extraction conditions, such as the choice of solvent, pH, and temperature, is crucial to maximize recovery and minimize analyte loss or degradation. numberanalytics.comupertis.ac.id For instance, a method for the simultaneous determination of several opioids in plasma involved a strong alkaline treatment to convert norpropoxyphene to norpropoxyphene amide, followed by a one-elution step SPE. researchgate.net This method achieved absolute recovery and extraction efficiency ranging from 81.0% to 111.0%. researchgate.net

Key considerations for optimizing sample preparation include:

Solvent/Sorbent Selection: Choosing the appropriate solvent or sorbent based on the properties of propoxyphene and the sample matrix. numberanalytics.com

Extraction Conditions: Optimizing parameters like temperature, pH, and extraction time. numberanalytics.com

Minimizing Handling: Reducing sample manipulation to prevent loss or contamination. numberanalytics.com

Method Validation: Ensuring the chosen sample preparation technique provides high recovery and precision. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling of Propoxyphene, R,r

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and reactivity of molecules. researchgate.net For Propoxyphene, (R,R)-, these calculations can elucidate its three-dimensional geometry, electron distribution, and intrinsic chemical properties.

Detailed Research Findings: Studies employing DFT methods, such as with the B3LYP functional and a 6-31G(d,p) basis set, can be used to optimize the molecular geometry of Propoxyphene, (R,R)-. researchgate.net This process determines the most stable conformation by finding the minimum energy state. From the optimized structure, various reactivity descriptors can be calculated. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Global reactivity descriptors derived from these energies, such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω), provide quantitative measures of the molecule's stability and reactivity. researchgate.netbiomedres.us Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net

| Property | Value | Significance |

|---|---|---|

| EHOMO (eV) | -6.25 | Indicates electron-donating capability. |

| ELUMO (eV) | -0.58 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) (eV) | 5.67 | Relates to chemical stability and reactivity. |

| Chemical Hardness (η) | 2.84 | Measures resistance to change in electron distribution. |

| Electronic Chemical Potential (μ) | -3.42 | Relates to the escaping tendency of electrons. |

| Electrophilicity Index (ω) | 2.05 | Quantifies the energy lowering of a system when it accepts electrons. |

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. nih.gov This method is widely used to understand the molecular basis of ligand-receptor interactions and to screen for potential drug candidates. researchgate.net

Detailed Research Findings: Molecular docking simulations have been employed to investigate the binding of propoxyphene to its primary biological target, the μ-opioid receptor (μOR). nih.govresearchgate.net In one such study, propoxyphene was docked into the active site of the μOR crystal structure. researchgate.net The procedure involved preparing the 3D structure of the ligand and the receptor, followed by a search algorithm, like the Triangle Matcher, to generate potential binding poses. These poses were then refined using an "induced fit" protocol, which allows for flexibility in both the ligand and the receptor's active site side chains. researchgate.net The binding affinity is then estimated using a scoring function, which evaluates the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor. nih.gov

Results from these simulations help to classify opioids into different binding concentration regimes based on their docking scores. nih.gov For instance, a study successfully used this approach to predict the binding affinity of various fentanyl congeners, including propoxyphene, at the μOR. nih.gov In a different application, modified propoxyphene was docked against proteins implicated in colorectal cancer to explore its potential for drug repurposing. longdom.org

| Parameter | Description | Finding |

|---|---|---|

| Target Receptor | μ-Opioid Receptor (μOR) | Primary target for opioid analgesics. |

| Docking Algorithm | Triangle Matcher with Induced Fit Refinement | Standard protocol for flexible ligand-protein docking. researchgate.net |

| Force Field | Amber | Used for modeling the protein and small molecules. researchgate.net |

| Predicted Binding Affinity (Score) | Docking Score (e.g., kcal/mol) | Correlates with experimental binding affinity (Ki). nih.gov |

| Key Interactions | Hydrogen bonds, hydrophobic interactions | Identifies critical amino acid residues in the binding pocket. |

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Studies

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a computational method used to establish a correlation between the biological activity of a set of compounds and their 3D physicochemical properties. nih.gov This approach is valuable for understanding the structural requirements for activity and for predicting the potency of novel molecules.

Detailed Research Findings: A 3D-QSAR study typically involves aligning a series of structurally related molecules and then calculating steric and electrostatic interaction fields around them using probe atoms. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used to generate the 3D-QSAR models. nih.gov The resulting data is analyzed using statistical methods to create a model that can predict the biological activity of new compounds. nih.gov

While extensive 3D-QSAR studies specifically on Propoxyphene, (R,R)- are not widely published, the methodology has been applied to related compounds. For example, a study on modified alpidem (B1665719) and propoxyphene for potential use in colorectal cancer mentioned the use of QSAR analysis to demonstrate favorable interactions with target proteins. longdom.orgresearchgate.net In silico methodologies, including 3D-QSAR, have been successfully applied to predict the biological activity of various classes of novel psychoactive substances, including opioids. herts.ac.uk A typical 3D-QSAR model is validated by its statistical robustness, indicated by parameters such as the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive correlation coefficient (R²pred). nih.gov

| Statistical Parameter | Typical Value | Interpretation |

|---|---|---|

| R² (Squared Correlation Coefficient) | > 0.90 | Indicates a good fit of the model to the training set data. nih.gov |

| Q² (Cross-validated R²) | > 0.60 | Measures the internal predictive ability of the model. nih.gov |

| R²pred (Predictive R²) | > 0.85 | Measures the model's ability to predict the activity of an external test set. nih.gov |

| Model Type | CoMFA/CoMSIA | Standard methods for generating 3D-QSAR fields. nih.gov |

Molecular Dynamics Simulations of Ligand-Protein Complexes

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For ligand-protein complexes, MD simulations provide detailed insights into the stability of the binding pose, the flexibility of the protein, and the dynamic nature of the interactions. unibo.it

Detailed Research Findings: MD simulations are often used as a follow-up to molecular docking to refine and validate the predicted binding modes. unibo.it The process involves placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules and ions) and applying a force field to calculate the forces on each atom. Newton's equations of motion are then solved iteratively to simulate the system's evolution over a specific period, typically in the nanosecond to microsecond range. nih.gov

Analysis of the MD trajectory can reveal important information. The Root Mean Square Deviation (RMSD) of the protein and ligand atoms is monitored to assess the stability of the complex over time. biorxiv.org The Root Mean Square Fluctuation (RMSF) of individual residues can identify flexible regions of the protein upon ligand binding. biorxiv.org Furthermore, techniques like Free Energy Landscape (FEL) analysis can identify the most stable conformational states of the complex during the simulation. biorxiv.org While specific MD simulation studies on the Propoxyphene, (R,R)- -μOR complex are not prevalent in the literature, this technique represents a standard and crucial step to confirm the stability of docking predictions and to understand the dynamic behavior that governs molecular recognition. nih.govresearchgate.net

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Software | NAMD, GROMACS, AMBER | Software packages for performing MD simulations. |

| Force Field | CHARMM, AMBER, OPLS | Defines the potential energy function of the system. |

| Simulation Time | 100 - 200 ns | Duration of the simulation to observe system dynamics. biorxiv.orgresearchgate.net |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | Quantifies the stability and dynamics of the complex. biorxiv.org |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for determining the enantiomeric purity of (R,R)-propoxyphene in synthetic samples?

- Methodological Answer : Chiral chromatography (e.g., HPLC with polysaccharide-based chiral columns) is critical for resolving enantiomers. Mobile phases should be optimized using polar organic or normal-phase modes. Validate purity with nuclear magnetic resonance (NMR) spectroscopy, focusing on stereospecific proton environments. Data should adhere to guidelines for chemical formula representation and statistical reporting of enantiomeric excess (e.g., ±0.1% error margins) .

Q. How does (R,R)-propoxyphene interact with opioid receptor subtypes compared to its stereoisomers?

- Methodological Answer : Use in vitro competitive binding assays with radiolabeled ligands (e.g., [³H]-DAMGO for μ-opioid receptors). Compare IC₅₀ values across isomers to quantify selectivity. Include negative controls (e.g., receptor-free membranes) and validate results via functional assays (e.g., cAMP inhibition). Historical studies note (R,R)-propoxyphene’s higher affinity for μ-receptors but increased cardiotoxicity risks compared to (S,S)-isomers .

Q. What safety protocols are essential for handling (R,R)-propoxyphene in laboratory settings?

- Methodological Answer : Follow OSHA-compliant PPE (gloves, goggles, lab coats) and engineering controls (fume hoods). For spills, use inert absorbents and avoid aqueous solutions to prevent hydrolysis. Dispose via DEA-registered waste handlers due to its Schedule IV classification. First-aid measures for exposure include 15-minute ocular rinsing and immediate medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers design preclinical studies to evaluate the cardiotoxic mechanisms of (R,R)-propoxyphene?

- Methodological Answer : Employ telemetry-implanted rodent models for continuous EKG monitoring. Focus on QT interval prolongation and sodium channel blockade (Nav1.5). Compare results to positive controls (e.g., flecainide) and validate via patch-clamp electrophysiology. Studies from the 1970s observed transient EKG abnormalities in human subjects, suggesting dose-dependent cardiac effects .

Q. What statistical approaches resolve contradictions between in vitro metabolic stability and in vivo pharmacokinetic data for (R,R)-propoxyphene?

- Methodological Answer : Apply mixed-effects modeling to account for interspecies variability in cytochrome P450 metabolism (CYP3A4/2D6). Use Akaike Information Criterion (AIC) to compare hepatic microsome data vs. plasma concentration-time profiles. Address outliers via sensitivity analysis, referencing historical discrepancies in half-life estimations (e.g., 6–12 hours in humans) .

Q. How do regulatory frameworks impact the design of (R,R)-propoxyphene studies post-market withdrawal?

- Methodological Answer : For U.S. research, obtain DEA Schedule IV licensure and justify protocols under FDA’s Investigational New Drug (IND) guidelines. Include risk mitigation plans for cardiac endpoints, informed by 2010 withdrawal data citing fatal arrhythmias. International studies must comply with WHO’s Essential Medicines List restrictions and local ethics committees .

Q. What in silico strategies predict (R,R)-propoxyphene’s metabolite interactions with off-target receptors?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate norpropoxyphene binding to hERG channels. Validate predictions with MD simulations (NAMD/GROMACS) and correlate with experimental IC₅₀ values. Cross-reference toxicity databases (e.g., TOXNET) to identify novel metabolite-receptor pairs .

Data Presentation and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.